molecular formula C20H21N3O2S2 B11129290 4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11129290
M. Wt: 399.5 g/mol
InChI Key: UEKRRXSMLYFCLQ-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a recognized small molecule inhibitor with high potency and selectivity for Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase enzyme. SIRT1 plays a critical role in numerous cellular processes, including gene silencing, stress response, metabolism, and aging, by deacetylating key histone and non-histone targets such as p53 and FOXOs. The primary research value of this compound lies in its application as a chemical probe to investigate the complex biological functions of SIRT1. By inhibiting SIRT1's deacetylase activity, researchers can elucidate its role in epigenetic regulation and cellular senescence . This has significant implications for oncology research, as SIRT1 inhibition can lead to the hyperacetylation and subsequent reactivation of tumor suppressor proteins like p53, promoting apoptosis in cancer cells. Consequently, this inhibitor is a valuable tool for studying cancer cell survival, DNA damage response pathways , and for evaluating the potential of SIRT1 as a therapeutic target in various disease models beyond cancer, including metabolic and neurodegenerative disorders.

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2S2/c1-3-25-16-11-9-15(10-12-16)23-18(21)17(27-20(23)26)19(24)22-13(2)14-7-5-4-6-8-14/h4-13H,3,21H2,1-2H3,(H,22,24)

InChI Key

UEKRRXSMLYFCLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC(C)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl and phenylethyl groups. Common reagents used in these reactions include thioamides, ethyl bromoacetate, and various catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxyphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below highlights critical differences in substituents and their impact on properties:

Compound Name R₁ (Position 3) R₂ (Carboxamide) Molecular Formula MW (g/mol) Melting Point (°C) Key Features
Target Compound 4-Ethoxyphenyl N-(1-phenylethyl) C₂₀H₂₂N₃O₂S₂ ~424.54 Not reported High lipophilicity, potential tautomerism
4-amino-3-(3-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1d) 3-Fluorophenyl NH₂ C₁₀H₈FN₃OS₂ 269.32 222–223 Electron-withdrawing F enhances polarity
4-amino-3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1e) 4-Fluorophenyl NH₂ C₁₀H₈FN₃OS₂ 269.32 270–272 Higher symmetry increases melting point
4-amino-N-benzyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Phenyl N-benzyl C₁₇H₁₅N₃OS₂ 341.45 Not reported Benzyl group enhances π-π stacking
4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbothioamide Prop-2-en-1-yl Carbothioamide (C=S) C₇H₉N₃S₃ 231.37 Not reported Alkenyl group introduces reactivity
Key Observations:
  • Electron-donating vs.
  • Steric effects : The N-(1-phenylethyl) substituent in the target compound may hinder intermolecular interactions, contrasting with smaller groups like NH₂ in 1d/1e.
  • Tautomerism : The sulfanylidene moiety can adopt thione-thiol tautomeric forms, as seen in analogs like 3c-I/3c-A , which may influence binding to biological targets.

Biological Activity

The compound 4-amino-3-(4-ethoxyphenyl)-N-(1-phenylethyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to present an overview of the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiazole compounds have been shown to possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Several thiazole derivatives demonstrate cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may have anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Antimicrobial Activity

Thiazole derivatives, including the compound , have been investigated for their antimicrobial efficacy. A study reported that derivatives containing the thiazole moiety exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AE. coli32 µg/mL
Thiazole Derivative BS. aureus16 µg/mL
4-Amino ThiazolePseudomonas aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focus of research. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.

Case Study: Cytotoxicity Assay

In vitro studies using MTT assays revealed that the compound exhibited significant cytotoxicity against human cancer cell lines:

Cell LineIC50 (µM)
MCF-710
A54915
HCT1168

The mechanism of action appears to involve apoptosis induction through caspase activation pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased levels of pro-apoptotic factors and activation of caspases.
  • Antioxidant Properties : Some studies indicate that thiazoles can scavenge free radicals, contributing to their therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of 4-ethoxyaniline with a thiazole precursor (e.g., 2-sulfanylidene-1,3-thiazole derivatives) under reflux in ethanol or DMF .

  • Step 2 : Introduction of the phenylethyl carboxamide group via coupling reactions using carbodiimide crosslinkers (e.g., EDC/HOBt) .

  • Key Conditions : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings when aryl halides are involved , and ultrasound-assisted methods to enhance reaction rates (yields improved by 15–20% vs. traditional heating) .

    • Data Table :
StepReagents/ConditionsYield Range
1Ethanol, 80°C, 12h45–60%
2EDC/HOBt, DMF, RT55–70%
3Ultrasound, 40 kHz70–85%

Q. How is structural integrity confirmed, and what analytical techniques are critical?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.40 ppm for CH₃; thiazole C=S peak at ~160 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-N-S in thiazole ring ≈ 120°) and validates stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated: 428.12 g/mol; observed: 428.11 g/mol) .

Q. What are the compound’s key spectroscopic characteristics?

  • Infrared (IR) : Strong absorption at 1670 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C-O-C from ethoxyphenyl) .
  • UV-Vis : λmax at 275 nm (π→π* transitions in aromatic rings) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxyphenyl vs. methoxyphenyl) influence biological activity?

  • Methodology :

  • Comparative SAR Studies : Replace ethoxyphenyl with methoxyphenyl and assay activity against kinase targets (e.g., EGFR). Ethoxy groups improve lipophilicity (logP increased by 0.5), enhancing cell membrane permeability .
  • Data Contradiction : While methoxy derivatives show higher in vitro potency (IC₅₀ = 1.2 µM vs. 2.8 µM for ethoxy), the latter exhibits better metabolic stability in liver microsomes (t₁/₂ = 45 min vs. 25 min) .

Q. What challenges arise in elucidating its mechanism of action?

  • Methodology :

  • Target Deconvolution : Use pull-down assays with biotinylated probes to identify binding partners (e.g., kinases, GPCRs). Conflicting data may arise from off-target effects (e.g., thiazole sulfur interacting with cysteine residues in non-target proteins) .
  • Molecular Dynamics Simulations : Predict binding modes to ATP-binding pockets; validate with mutagenesis (e.g., Kd = 8.3 nM for wild-type vs. >100 nM for mutant T790M EGFR) .

Q. How can computational methods predict interactions with biological targets?

  • Methodology :

  • Docking Studies (AutoDock Vina) : Prioritize targets by docking scores (e.g., −9.2 kcal/mol for CDK2 vs. −7.5 kcal/mol for COX-2) .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) using standardized protocols (e.g., MTT assay pH 7.4, 48h incubation) .
  • Troubleshooting : Variability may stem from impurity profiles (>95% purity required; HPLC retention time = 12.3 min) .

Q. What is the compound’s stability profile under varying conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to heat (60°C, 72h), acid (0.1M HCl), and light (ICH Q1B). Degradation products include sulfoxide derivatives (HPLC peak at 10.1 min) .
  • Storage Recommendations : Stable at −20°C in amber vials (degradation <5% over 6 months) .

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